Distinct Molecular Topology vs. Phthalazinone and Benzimidazole PARP Scaffolds
The tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one core (MW 189.21, H-bond acceptors: 3, H-bond donors: 1) occupies a physicochemical space distinct from the two most prevalent PARP inhibitor scaffolds. Phthalazin-1(2H)-one (MW 146.15, H-bond acceptors: 2, H-bond donors: 1) is smaller and offers fewer substitution sites. 1H-Benzimidazole-4-carboxamide (MW 161.16, H-bond acceptors: 3, H-bond donors: 2) has a different donor/acceptor ratio and a linear rather than angular ring topology [1][2]. The tetracyclic pyrido-pyrrolo-pyrazinone scaffold introduces a chiral center at position 6a (not present in the comparators), enabling stereochemistry-dependent modulation of target binding, as exploited in the patent-protected derivatives [3].
| Evidence Dimension | Physicochemical and topological scaffold parameters |
|---|---|
| Target Compound Data | MW 189.21; HBA 3; HBD 1; 4 fused rings; 1 chiral center (position 6a); angular tricyclic core plus pyrazinone ring |
| Comparator Or Baseline | Phthalazin-1(2H)-one: MW 146.15, HBA 2, HBD 1, 2 fused rings, no chiral center. 1H-Benzimidazole-4-carboxamide: MW 161.16, HBA 3, HBD 2, 2 fused rings, no chiral center |
| Quantified Difference | MW +43.06 vs. phthalazinone (+29%); +28.05 vs. benzimidazole carboxamide (+17%). Ring count: 4 vs. 2. Chiral centers: 1 vs. 0 |
| Conditions | Computed from molecular formulas; chiral center assignment per patent US7928105B2 |
Why This Matters
The higher molecular complexity, angular ring topology, and chiral center provide greater structural novelty and IP-differentiable chemical space for medicinal chemistry programs compared to widely precedented two-ring PARP inhibitor scaffolds.
- [1] PubChem. 1(2H)-Phthalazinone, CID 13654. Molecular weight: 146.15 g/mol; H-bond acceptor count: 2; H-bond donor count: 1. View Source
- [2] PubChem. 1H-Benzimidazole-4-carboxamide, CID 53484749. Molecular weight: 161.16 g/mol; H-bond acceptor count: 3; H-bond donor count: 2. View Source
- [3] Jones B, Gangloff AR, Jennings AJ, Kiryanov AA. Substituted 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-ones. US Patent 7,928,105 B2. Granted April 19, 2011. (See claim 1 and stereochemical examples for chiral specificity at position 6a.) View Source
